Methyl 3-(bromomethyl)benzoate
Overview
Description
Synthesis Analysis Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields (Bi Yun-mei, 2012). Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters (I. V. Mineeva & O. Kulinkovich, 2008).
Molecular Structure Analysis The molecular structure of methyl 3-(bromomethyl)benzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound's reactivity and potential as a precursor for further synthetic applications (S. Drewes et al., 1995).
Physical Properties Analysis Physical properties of methyl 3-(bromomethyl)benzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound's physical state and stability, as demonstrated in various X-ray structure determinations (P. Jones et al., 2012).
Chemical Properties Analysis The chemical properties of methyl 3-(bromomethyl)benzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups. These groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. The compound's ability to undergo reactions with dimethyl malonate and methyl acetoacetate, for instance, highlights its utility as a synthetic equivalent in various organic syntheses (V. Vasin et al., 2016).
Scientific Research Applications
Synthesis and Yield Optimization : A study by Bi Yun-mei (2012) focused on synthesizing a similar compound, Methyl 4-(bromomethyl)benzoate, and optimizing the synthesis conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).
Reactions with Metal-Mediated Esters : Research by S. Drewes et al. (1995) explored the reactions of Methyl 2-bromomethylprop-2-enoate with various aldehydes, demonstrating the compound's utility in forming α-methylene-γ-lactones (Drewes, Taylor, Ramesar, Field, 1995).
Crystal Structure Analysis : P. A. Suchetan et al. (2016) compared the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds, offering insights into the molecular structure and interactions of these compounds (Suchetan, Suneetha, Naveen, Lokanath, Krishna Murthy, 2016).
Use in Biosynthesis : A study by D. B. Harper et al. (1989) found that Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, with bromomethanes like Methyl 3-(bromomethyl)benzoate potentially playing a role in such processes (Harper, Hamilton, Kennedy, McNally, 1989).
Thermal Reactions : Research by Mari Inoki et al. (1997) investigated the thermal reactions of alkali 4-(bromomethyl)benzoate in bulk, which is relevant for understanding the compound's stability and reactivity under different conditions (Inoki, Akutsu, Fang, Mitsui, Kasashima, Naruchi, 1997).
Synthesis and Reaction with Aldehydes : I. V. Mineeva and O. Kulinkovich (2008) synthesized Methyl 3-bromomethylbut-3-enoate and studied its reactions with various aldehydes, demonstrating potential applications in organic synthesis (Mineeva, Kulinkovich, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)benzoate | |
CAS RN |
1129-28-8 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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